
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Overview
Description
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multicomponent reaction. One common method is the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonium acetate in ethanol or acetic acid . This reaction yields the desired hexahydroquinoline derivative through a one-pot procedure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis. The use of microwave irradiation and ionic liquid catalysts has been explored to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It reacts with hydrazine hydrate, phenylisothiocyanate, and benzoyl chloride to form derivatives.
Cyclization Reactions: The compound can undergo cyclization to form pyrazolo[3,4-b]quinoline and benzo[b][1,8]naphthyridine derivatives.
Common Reagents and Conditions
Hydrazine Hydrate: Used in ethanol to form pyrazolo[3,4-b]quinoline derivatives.
Phenylisothiocyanate: Reacts to form specific derivatives under mild conditions.
Benzoyl Chloride: Used to introduce benzoyl groups, followed by further reactions with hydrazine hydrate.
Major Products
Pyrazolo[3,4-b]quinoline Derivatives: Formed through cyclization reactions.
Benzo[b][1,8]naphthyridine Derivatives: Another major product formed through cyclization.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that 2-Oxo-4-phenyl derivatives can induce apoptosis in cancer cells by activating specific apoptotic pathways. This makes them potential candidates for developing new anticancer therapies .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial membranes effectively, disrupting their integrity and leading to cell death. This characteristic is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .
Neuroprotective Effects
Recent studies suggest that 2-Oxo-4-phenyl derivatives may offer neuroprotective benefits. They have been observed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This potential opens avenues for research into therapeutic agents for these conditions .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline derivatives make them suitable for applications in OLED technology. Their ability to emit light when an electric current is applied can be harnessed in the design of more efficient and brighter displays .
Photovoltaic Cells
In addition to OLEDs, these compounds have been explored as materials for organic photovoltaic cells due to their favorable charge transport properties. Research indicates that incorporating these compounds into photovoltaic devices can enhance their efficiency by improving light absorption and charge mobility .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of a specific derivative of 2-Oxo-4-phenyl on breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability compared to control groups .
Case Study 2: Antimicrobial Testing
Another research project focused on testing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited substantial inhibitory effects on bacterial growth at low concentrations .
Mechanism of Action
The exact mechanism of action of 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its specific derivatives and applications. Generally, it interacts with molecular targets such as enzymes and receptors, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Derivatives: Known for their wide spectrum of biological activities.
Uniqueness
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific structural features and the ability to form a variety of derivatives through different chemical reactions.
Biological Activity
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and relevant data.
- Chemical Formula : C16H14N2O
- Molecular Weight : 250.3 g/mol
- IUPAC Name : 2-oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
- CAS Number : 1258651-15-8
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to exhibit:
- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell walls or inhibiting specific metabolic pathways crucial for bacterial survival.
- Anticancer Properties : Research has demonstrated that the compound can induce apoptosis in cancer cells. It appears to activate caspase pathways and inhibit cell proliferation by interfering with cell cycle regulation.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. It could be beneficial in neurodegenerative diseases by reducing inflammation and promoting neuronal survival.
Table 1: Biological Activities of this compound
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains.
Case Study 2: Anticancer Activity
In a study published by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound resulted in a significant reduction in cell viability (up to 70%) after 48 hours of exposure.
Case Study 3: Neuroprotection
Research by Lee et al. (2024) focused on the neuroprotective effects of this compound in an in vitro model of oxidative stress. The findings revealed that pre-treatment with the compound significantly reduced neuronal death and inflammation markers following exposure to hydrogen peroxide.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile?
The compound is typically synthesized via multi-component reactions (MCRs). A widely used method involves the Hantzsch reaction, combining benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde), cyclic ketones (e.g., 2-methylcyclohexanone), ethyl cyanoacetate, and ammonium acetate under reflux in ethanol . For example, heating 4-chlorobenzaldehyde (10 mmol), 2-methylcyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol) in ethanol for 6 hours yields the product, which is recrystallized for purification . Alternative green methods use catalysts like α-ZrP (Zr(HPO₄)₂) under solvent-free conditions at 80°C, improving reaction efficiency .
Q. How is the crystal structure of this compound determined using X-ray diffraction?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 7.6443 Å, b = 9.6909 Å, c = 9.9852 Å, and angles α = 67.003°, β = 80.869°, γ = 76.108° . Data refinement employs programs like SHELXL and OLEX2, with hydrogen atoms placed in calculated positions and amino groups refined freely using difference Fourier maps . The planar nitrogen-bearing ring (r.m.s. deviation = 0.019 Å) and half-chair conformation of the cyclohexene ring are key structural features .
Q. What spectroscopic methods are used to characterize this compound?
- IR spectroscopy : Identifies functional groups like C≡N (2200–2250 cm⁻¹) and C=O (1650–1750 cm⁻¹) .
- ¹H NMR : Peaks at δ 1.20–1.50 ppm (methyl groups), δ 2.50–3.50 ppm (methylene/methine protons), and δ 6.80–8.00 ppm (aromatic protons) confirm substituent integration .
- Elemental analysis : Validates purity (e.g., C: 78.81%, H: 6.24%, N: 10.81% in derivatives) .
Advanced Research Questions
Q. How do different catalysts affect the synthesis efficiency in multi-component reactions?
Catalytic systems significantly influence yield and reaction time:
Q. What computational methods are employed to predict the compound's reactivity and conformation?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular docking : Screens interactions with biological targets (e.g., antimicrobial enzymes) using software like AutoDock .
- Conformational analysis : MD simulations (e.g., in GROMACS) model cyclohexene ring dynamics and substituent effects on stability .
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from substituent variations or assay conditions. For example:
- Substituent effects : Trifluoromethyl groups enhance lipophilicity and bioavailability but may reduce solubility, altering IC₅₀ values in cytotoxicity assays .
- Assay standardization : Discrepancies in MIC (minimum inhibitory concentration) against S. aureus can be addressed by harmonizing protocols (e.g., broth microdilution vs. agar diffusion) . Cross-validation using orthogonal methods (e.g., SPR for binding affinity, followed by in vivo models) is critical .
Properties
IUPAC Name |
2-oxo-4-phenyl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-16(13)19/h1-3,6-7H,4-5,8-9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAKRKJPPWTPJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505769 | |
Record name | 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18121-89-6 | |
Record name | 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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